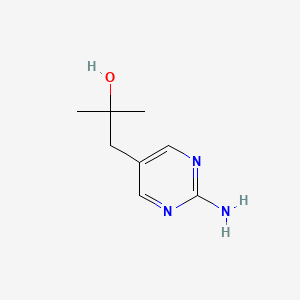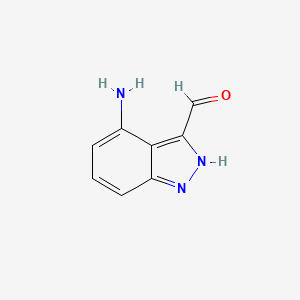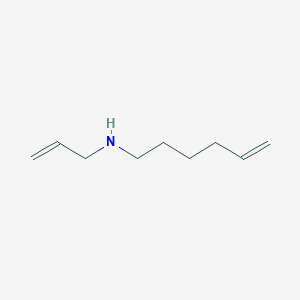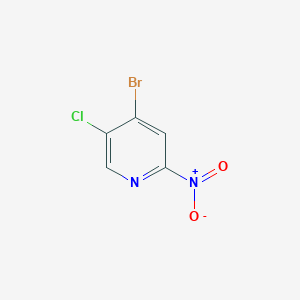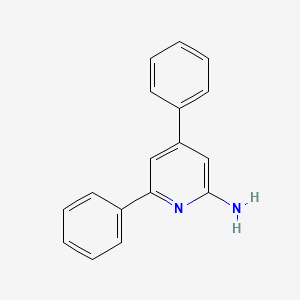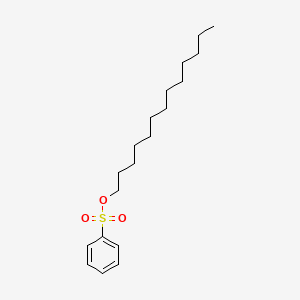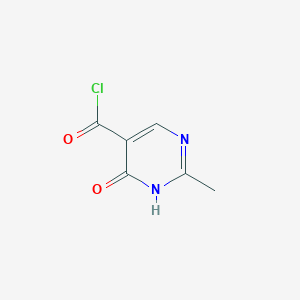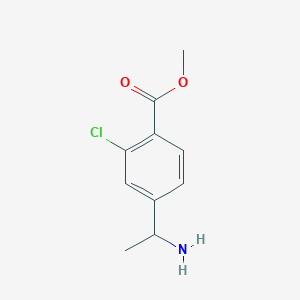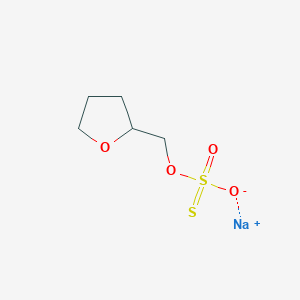
Tetrahydrofurfurylsodiumthiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofurfurylsodiumthiosulfate is a chemical compound with the molecular formula C₅H₁₁NaO₄S₂. It is a sodium salt derivative of tetrahydrofurfuryl thiosulfate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfurylsodiumthiosulfate can be synthesized through the reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfurylsodiumthiosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The sodium ion can be substituted with other cations in various reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include sulfonate and sulfide derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Tetrahydrofurfurylsodiumthiosulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidote for certain types of poisoning.
Mechanism of Action
The mechanism of action of tetrahydrofurfurylsodiumthiosulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a sulfur donor, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydrofurfurylsodiumthiosulfate include:
Sodium thiosulfate: A widely used compound with similar sulfur-donating properties.
Tetrahydrofurfuryl bromide: A precursor in the synthesis of this compound.
Sodium sulfite: Another sulfur-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure, which combines the properties of tetrahydrofurfuryl and thiosulfate groups.
Properties
Molecular Formula |
C5H9NaO4S2 |
|---|---|
Molecular Weight |
220.2 g/mol |
IUPAC Name |
sodium;oxido-oxo-(oxolan-2-ylmethoxy)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H10O4S2.Na/c6-11(7,10)9-4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7,10);/q;+1/p-1 |
InChI Key |
NRCOBPBOOMYKGU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)COS(=O)(=S)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
![6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine](/img/structure/B13113763.png)
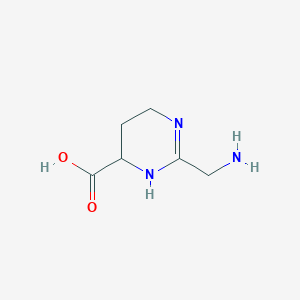
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
